CID 101288341
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 101288341 is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of CID 101288341 can be achieved through several synthetic routes. One common method involves the cyclization of azacycloalk-1-ene-fused oxazol-3-ium salts . The reaction conditions typically involve the use of chloroacetyl chloride and a suitable base to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
CID 101288341 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
CID 101288341 has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of materials with specific properties .
Wirkmechanismus
The mechanism of action of CID 101288341 involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses . The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
CID 101288341 can be compared with other similar compounds such as 6,7-dihydro-5H-pyrrolo[2,1-b]oxazol-4-ium and 5,6,7,8-tetrahydrooxazolo[3,2-a]pyridin-4-ium derivatives . These compounds share similar structural features and biological activities but differ in their specific chemical properties and reactivity . The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloroacetyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
11063-29-9 |
---|---|
Molekularformel |
C10H9ClN2O2- |
Molekulargewicht |
224.644 |
IUPAC-Name |
2-chloro-1-(1-methyl-2-oxoimidazo[1,2-a]pyridin-3-ylidene)ethanolate |
InChI |
InChI=1S/C10H10ClN2O2/c1-12-8-4-2-3-5-13(8)9(10(12)15)7(14)6-11/h2-5,14H,6H2,1H3/p-1 |
InChI-Schlüssel |
FKAMYMKNKKCIET-UHFFFAOYSA-M |
SMILES |
CN1C2=CC=C[CH]N2C(=C(CCl)[O-])C1=O |
Synonyme |
3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.